molecular formula C15H21N3O B2910988 1-(1H-1,2,3-Benzotriazol-1-yl)-3,5,5-trimethylhexan-1-one CAS No. 304690-66-2

1-(1H-1,2,3-Benzotriazol-1-yl)-3,5,5-trimethylhexan-1-one

Cat. No.: B2910988
CAS No.: 304690-66-2
M. Wt: 259.353
InChI Key: KPRYTQCTOGKYNY-UHFFFAOYSA-N
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Description

1-(1H-1,2,3-Benzotriazol-1-yl)-3,5,5-trimethylhexan-1-one is a compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic synthesis

Preparation Methods

The synthesis of 1-(1H-1,2,3-Benzotriazol-1-yl)-3,5,5-trimethylhexan-1-one typically involves the reaction of 1H-1,2,3-benzotriazole with a suitable acylating agent. One common method involves the use of triethylamine in dichloromethane as a solvent. The reaction is carried out at ambient temperature, and the product is obtained after purification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(1H-1,2,3-Benzotriazol-1-yl)-3,5,5-trimethylhexan-1-one undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include dichloromethane, triethylamine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1H-1,2,3-Benzotriazol-1-yl)-3,5,5-trimethylhexan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-yl)-3,5,5-trimethylhexan-1-one involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions enable the compound to bind with enzymes and receptors, thereby exerting its biological effects . The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

1-(1H-1,2,3-Benzotriazol-1-yl)-3,5,5-trimethylhexan-1-one can be compared with other benzotriazole derivatives such as:

  • 1-(1H-Benzotriazol-1-yl)acetone
  • 1-(1H-Benzotriazol-1-yl)-3-chloroacetone
  • 1-(1H-Benzotriazol-1-yl)methyl benzoate

These compounds share the benzotriazole moiety but differ in their substituents, which can significantly impact their chemical reactivity and applications

Properties

IUPAC Name

1-(benzotriazol-1-yl)-3,5,5-trimethylhexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-11(10-15(2,3)4)9-14(19)18-13-8-6-5-7-12(13)16-17-18/h5-8,11H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRYTQCTOGKYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N1C2=CC=CC=C2N=N1)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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